

Technical Guide: Physicochemical Properties of 1-(6-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(6-Bromopyridin-3-yl)ethanol**

Cat. No.: **B190142**

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of the fundamental physicochemical properties of the organic compound **1-(6-Bromopyridin-3-yl)ethanol**. Key identifiers, including its molecular formula and molecular weight, are presented. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, analysis, and drug discovery, where accurate molecular data is paramount for experimental design and interpretation.

Core Molecular Data

The fundamental molecular characteristics of **1-(6-Bromopyridin-3-yl)ethanol** have been determined and are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

Table 1: Key Molecular Identifiers

Property	Value	Reference
Chemical Name	1-(6-Bromopyridin-3-yl)ethanol	-
Molecular Formula	C ₇ H ₈ BrNO	[1]
Molecular Weight	202.05 g/mol	[1] [2]
CAS Number	139042-62-9	[1] [3]

Experimental Protocols for Property Determination

The determination of the molecular formula and weight of a novel or known compound like **1-(6-Bromopyridin-3-yl)ethanol** relies on standard, validated analytical techniques. The following protocols outline the methodologies typically employed.

Mass Spectrometry for Molecular Weight and Formula Verification

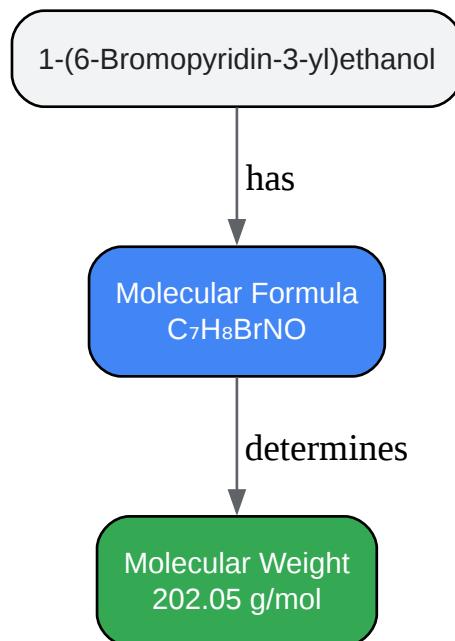
Objective: To determine the accurate mass of the molecular ion and its fragmentation pattern, which confirms the molecular weight and provides evidence for the elemental composition.

Methodology:

- **Sample Preparation:** A dilute solution of **1-(6-Bromopyridin-3-yl)ethanol** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is used.
- **Ionization:** Electrospray ionization (ESI) is a common method for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets, leading to the formation of gas-phase ions.
- **Analysis:** The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion $[M+H]^+$ is measured.

- Data Interpretation: The monoisotopic mass is determined to several decimal places. This high-resolution mass is used to calculate the most probable elemental formula using specialized software. The presence of a bromine atom is confirmed by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by approximately 2 Da (corresponding to the ^{79}Br and ^{81}Br isotopes). The measured molecular weight of 202.05 g/mol corresponds to the average isotopic mass.[2]

Elemental Analysis for Formula Confirmation


Objective: To independently determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound, providing empirical formula validation.

Methodology:

- Sample Preparation: A precisely weighed, high-purity sample of **1-(6-Bromopyridin-3-yl)ethanol** is required.
- Instrumentation: A CHN Elemental Analyzer is used.
- Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to CO_2 , hydrogen to H_2O , and nitrogen to N_2 gas.
- Detection: The resulting gases are separated by gas chromatography and quantified using thermal conductivity or infrared detectors.
- Calculation: The mass percentages of C, H, and N are calculated. These experimental percentages are then compared to the theoretical percentages calculated from the proposed molecular formula ($\text{C}_7\text{H}_8\text{BrNO}$) to confirm its accuracy.

Visualization of Data Relationships

To illustrate the direct logical connections between the compound's identity and its core properties, the following diagram is provided.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(6-bromopyridin-3-yl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(6-Bromo-2-pyridinyl)ethanol | C7H8BrNO | CID 11063479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(6-bromopyridin-3-yl)ethanol | 139042-62-9 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-(6-Bromopyridin-3-yl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190142#1-6-bromopyridin-3-yl-ethanol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com